methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
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Overview
Description
Preparation Methods
The synthesis of methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another approach involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies for the direct functionalization of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions and borane reagents for syn-selective addition over unsaturated bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is recognized for its potential as a drug scaffold due to its bioactivity, which includes antiviral, antibacterial, anticancer, and antifungal properties . It is also used in material science for its structural properties. Additionally, it has applications in the development of new drugs that overcome antimicrobial resistance (AMR) problems .
Mechanism of Action
The mechanism of action of methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it can act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator .
Comparison with Similar Compounds
Methyl 7-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can be compared with other similar compounds such as imidazole and indole derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Indole derivatives, on the other hand, are known for their biological potential, including antitumor activity . The uniqueness of this compound lies in its specific structural features and diverse applications in various fields.
Properties
Molecular Formula |
C18H17ClFN3O5 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
methyl 7-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,6-dioxo-3,4,7,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C18H17ClFN3O5/c1-28-18(27)11-6-9(17(26)23-5-4-21-16(25)15(11)23)7-14(24)22-10-2-3-13(20)12(19)8-10/h2-3,8-9H,4-7H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
CEZYFPCQRVOCQE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C(=O)C(C1)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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